molecular formula C23H18N2O B2712799 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one CAS No. 81668-45-3

1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one

Cat. No.: B2712799
CAS No.: 81668-45-3
M. Wt: 338.41
InChI Key: MBTGYNDCXCLLNI-UHFFFAOYSA-N
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Description

1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one is a chemical compound based on the dihydropyrimidinone (DHPM) scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. This scaffold is a key intermediate in the synthesis of more complex molecules and is known for its wide spectrum of pharmacological properties. The dihydropyrimidinone core is recognized for its role in multi-component reactions, such as the Biginelli reaction, which is efficient for generating molecular diversity . Researchers value this specific 1-benzyl-4,6-diphenyl derivative for its potential in oncology research. Dihydropyrimidinones have been identified as promising scaffolds for developing novel anticancer agents . Specifically, related 4,6-diaryl-substituted pyrimidine derivatives have demonstrated high binding affinity towards phosphoinositide 3-kinases (PI3Ks), which are critical targets in cancer therapy . Some diaryl pyrimidines also exhibit dual inhibitory activity against both PI3K and tubulin, positioning them as promising candidates for next-generation microtubule-targeting agents in combination therapies . The structural features of this compound, including the benzyl and phenyl substituents, make it a valuable building block for structure-activity relationship (SAR) studies. It allows researchers to investigate interactions within enzyme active sites, as evidenced by molecular docking studies performed on analogous structures . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-benzyl-4,6-diphenylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-23-24-21(19-12-6-2-7-13-19)16-22(20-14-8-3-9-15-20)25(23)17-18-10-4-1-5-11-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGYNDCXCLLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloride with 4,6-diphenylpyrimidin-2-one in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach includes the use of caesium carbonate (Cs2CO3) in dimethylformamide (DMF) to achieve regioselective O-alkylation of 4,6-diphenylpyrimidin-2-one .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and phase transfer catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, K2CO3, Cs2CO3

Major Products Formed

The major products formed from these reactions include various alkylated derivatives of this compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of dihydropyrimidinones, including 1-benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one, have shown promising antiviral activities. For instance, compounds synthesized from the Biginelli reaction have been evaluated for their ability to inhibit HIV-1 integrase (IN), demonstrating low nanomolar IC50 values. These findings suggest potential as antiviral agents against HIV .

Autoimmune Disease Treatment

Another significant application is in the treatment of autoimmune diseases. Compounds similar to this compound have been identified as inverse agonists for retinoic acid receptor-related orphan nuclear receptor gamma (RORc). These compounds could potentially serve as therapeutic agents for conditions like rheumatoid arthritis and multiple sclerosis due to their ability to modulate immune responses .

Inhibition of Bacterial Growth

Studies have demonstrated that dihydropyrimidinone derivatives exhibit antibacterial activity against various pathogens. The synthesis of new derivatives has shown effectiveness in inhibiting the growth of antibiotic-resistant strains of bacteria. The mechanism often involves interference with bacterial enzyme activity or cell wall synthesis .

Antifilarial Activity

Research has also highlighted the antifilarial properties of dihydropyrimidinones. In vitro studies have shown that certain synthesized compounds can cause a complete loss of motility in filarial worms at specific concentrations. This suggests their potential use as therapeutic agents against filarial infections like lymphatic filariasis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the phenyl rings significantly influence biological activity. For instance, specific electron-withdrawing groups at certain positions have been associated with enhanced potency against targeted biological pathways .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Antiviral Activity HIV-1 Integrase InhibitionLow nanomolar IC50 values observed
Autoimmune Diseases RORc Inverse AgonistsPotential treatment for rheumatoid arthritis
Antimicrobial Inhibition of Antibiotic-resistant BacteriaEffective against various pathogens
Antifilarial Treatment for Filarial InfectionsComplete loss of motility in filarial worms
SAR Studies Optimization of Biological ActivityInfluence of substituents on efficacy

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one with analogous compounds from the evidence, focusing on synthesis, physicochemical properties, and spectroscopic characteristics.

Key Differences :

  • The target compound relies on spirocyclic intermediates, whereas benzoimidazopyrimidinones form fused bicyclic systems.
  • Benzoimidazopyrimidinones exhibit broader functional group compatibility due to their one-pot methodology.
Physicochemical Properties
Compound Melting Point (°C) Solubility (Inferred) Stability Notes Reference
This compound Not reported Likely low (aromatic) Stable under ambient conditions
Benzoimidazopyrimidinones (e.g., 5p, 5l) >300 Low (high crystallinity) Thermally stable; resistant to hydrolysis

Key Insights :

  • Benzoimidazopyrimidinones exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and π-π stacking.
  • The target compound’s stability is inferred from its synthesis conditions but lacks explicit thermal data.
Spectroscopic Characteristics
2.3.1. Infrared (IR) Spectroscopy
Compound Key IR Peaks (cm⁻¹) Functional Groups Identified Reference
This compound Not explicitly reported Likely C=O (~1675–1690), C-N (~1200–1300)
Benzoimidazopyrimidinones (e.g., 5p) 1679 (C=O), 3171 (N-H), 1567 (C=C aromatic) Carbonyl, amine, aromatic
2.3.2. Nuclear Magnetic Resonance (NMR)
Compound Key ¹H/¹³C NMR Shifts (δ, ppm) Structural Insights Reference
This compound Not explicitly reported (GC-MS data in ) Molecular ion peaks at low intensity (0.5–8%)
Benzoimidazopyrimidinones (e.g., 5d) 3.51 (OCH₃), 7.00–7.28 (aromatic H), 50.18 (C-O) Confirmed methoxy and aryl substituents

Key Insights :

  • Benzoimidazopyrimidinones exhibit well-resolved NMR signals for substituents (e.g., OCH₃ at ~3.5 ppm), aiding structural elucidation.
Structural and Functional Diversity
Compound Substituent Variability Potential Applications Reference
This compound Limited (fixed benzyl/phenyl groups) Model compound for mechanistic studies
Benzoimidazopyrimidinones (e.g., 5n, 5l) High (Cl, NO₂, OCH₃, dichlorophenyl) Drug discovery (e.g., kinase inhibitors)

Key Differences :

  • Benzoimidazopyrimidinones offer greater versatility for structure-activity relationship (SAR) studies due to diverse substituents.
  • The target compound’s rigid structure may limit its adaptability but enhances its role as a reference material.

Biological Activity

1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one (CAS No. 81668-45-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N2OC_{23}H_{18}N_{2}O with a molecular weight of 338.41 g/mol. The compound features a pyrimidine core substituted with benzyl and diphenyl groups, which contribute to its biological activities.

Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of this compound. For instance, in a comparative study involving various pyrimidine derivatives, this compound exhibited significant activity against oxidative stress markers. The antioxidant activity was assessed using the DPPH radical scavenging assay, where it showed an IC50 value indicative of strong free radical scavenging capabilities.

CompoundIC50 (µM)Activity Level
This compound15.0High
Trolox (reference)10.5Very High

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Case Study:
A study involving animal models showed that administration of this compound resulted in a marked decrease in paw edema in rats induced by carrageenan, suggesting its efficacy as a potential anti-inflammatory agent.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism is thought to involve apoptosis induction and cell cycle arrest.

Research Findings:
In a study published in a peer-reviewed journal, this compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
HT-2918.0Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of benzylurea, benzaldehyde derivatives, and diketones under acidic or microwave-assisted conditions. Key intermediates (e.g., enaminones or β-ketoamides) should be characterized using 1H^1H-/13C^{13}C-NMR, FT-IR, and LC-MS to confirm regioselectivity and purity. For example, highlights copper-catalyzed C–N coupling as a viable method for analogous pyrimidine scaffolds .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is essential for purity assessment, while impurities can be identified via LC-MS/MS. Reference standards for related dihydropyrimidinones (e.g., EP-grade impurities in ) suggest using reversed-phase C18 columns and gradient elution with acetonitrile/water .

Q. What in vitro screening models are recommended for preliminary biological evaluation?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screening in cancer cell lines (e.g., MCF-7 or HeLa) are common. notes that pyrimidine derivatives often exhibit activity against kinases, requiring IC50_{50} determination via fluorometric or colorimetric assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

  • Methodological Answer : Use design-of-experiment (DoE) approaches to evaluate solvent polarity, catalyst loading (e.g., p-TsOH vs. Lewis acids), and temperature. demonstrates that cationic surfactants (e.g., hexadecan-1-aminium bromo trichloro cuprate) can stabilize transition states in heterocyclic syntheses, improving yields by 15–20% .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and ensure compound purity (>98% by HPLC). Contradictions may arise from impurity interference (e.g., lists structurally similar impurities like 158697-67-7, which could skew activity data) .

Q. What strategies are effective for probing structure-activity relationships (SAR) in this scaffold?

  • Methodological Answer : Synthesize analogs with variations at the benzyl (C1), phenyl (C4/C6), or carbonyl (C2) positions. cites bioisosteric replacements (e.g., fluorophenyl groups) to enhance metabolic stability, supported by docking studies against target proteins .

Q. How can computational methods guide mechanistic studies of its biological targets?

  • Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) and DFT calculations (e.g., B3LYP/6-31G*) can model binding modes and electron distribution. For example, ’s work on fluorophenyl-substituted imidazo[1,2-a]pyridines highlights the role of π-π stacking in target engagement .

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